5-O-Lauryl-D-xylofuranose
Description
Significance of Carbohydrates and Their Derivatives in Chemical Biology and Medicinal Chemistry Research
Carbohydrates, far from being mere sources of energy, are integral to a vast array of biological processes. nih.govfrontiersin.orgacs.org Their derivatives, including glycoconjugates and nucleotides, are crucial players in cellular recognition, signal transduction, and pathogen-host interactions. frontiersin.orgaurigeneservices.com This inherent biological relevance has made carbohydrates and their synthetic analogs a fertile ground for medicinal chemistry and drug discovery. mdpi.comrsc.orgfrontiersin.orgmdpi.com
The therapeutic potential of carbohydrate-based compounds is extensive, with applications targeting diseases like cancer, diabetes, and various infections. frontiersin.org For instance, synthetic carbohydrate antigens that mimic those on tumor cells can be used to trigger an immune response, forming the basis of potential cancer vaccines. aurigeneservices.com Similarly, by interfering with the carbohydrate-mediated adhesion of pathogens to host cells, novel anti-infective strategies can be developed. frontiersin.org
Researchers leverage the unique properties of carbohydrates in several ways:
As Scaffolds: The dense arrangement of functional groups and diverse stereochemistry make carbohydrates ideal scaffolds for creating structurally diverse compound libraries for drug screening. nih.govfrontiersin.org They can be used to mimic peptide backbones, potentially improving the bioavailability of peptide-based drugs. nih.govfrontiersin.org
As Direct Therapeutic Agents: While less common, some modified monosaccharides have been approved as drugs. nih.govfrontiersin.org
In Vaccines: Carbohydrates are recognized by the immune system and can be used as antigenic determinants in vaccines, a prime example being the Prevnar 13 vaccine. nih.govfrontiersin.org
Advances in the chemical synthesis of complex carbohydrates have been pivotal, allowing for the production of pure, structurally defined molecules for detailed biological investigation. rsc.org This has accelerated the identification of new drug targets and the development of novel therapeutic candidates. rsc.orgresearchgate.net
Overview of D-Xylofuranose Derivatives in Academic Research
Within the vast family of carbohydrates, D-xylose, a five-carbon sugar (pentose), is the second most abundant monosaccharide in nature after D-glucose. mdpi.com Its furanose form, D-xylofuranose, serves as a versatile starting material for the synthesis of a wide range of derivatives with significant biological potential. mdpi.comontosight.ai Academic research has explored these derivatives for various applications, from antiviral agents to potential treatments for metabolic disorders. nih.govsci-hub.box
A significant area of investigation involves the synthesis of xylofuranosyl nucleosides, which are analogs of the building blocks of DNA and RNA. Systematic studies have revealed that certain β-D-xylofuranosyl nucleosides, such as 9-(β-D-xylofuranosyl)adenine and 1-(β-D-xylofuranosyl)cytosine, exhibit marked antiviral and cytostatic (cell-growth inhibiting) activities. nih.gov Other research has focused on modifying the xylofuranose (B8766934) ring with different functional groups to enhance biological activity. For example, derivatives containing a 1,3,4-thiadiazole (B1197879) group have shown promising fungicidal properties. plos.org Similarly, guanidino-containing xylofuranose derivatives have been identified as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease, and have also displayed antiproliferative activity against cancer cells. mdpi.comchemrxiv.org
The lipophilicity (ability to dissolve in fats) of these derivatives is often a key parameter influencing their biological activity. plos.org By attaching different chemical groups, researchers can tune the properties of the xylofuranose molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. ontosight.aisci-hub.box
Table 1: Examples of Bioactive D-Xylofuranose Derivatives from Research
| Derivative Class | Investigated Biological Activity | Reference |
| β-D-xylofuranosyl nucleosides | Antiviral, Cytostatic | nih.gov |
| 1,3,4-Thiadiazole xylofuranose derivatives | Fungicidal | plos.org |
| Guanidino xylofuranose derivatives | Acetylcholinesterase inhibition, Anticancer | mdpi.comchemrxiv.org |
| 3-O-Alkyl-D-xylopyranoses | Stimulation of glucose transport | sci-hub.box |
| 5-Deoxy-5-methylthio-d-xylofuranose | Component of mycobacterial glycans | acs.org |
Rationale for Investigating Specific Alkyl Glycosides: Focus on 5-O-Lauryl-D-xylofuranose within Glycochemistry
The investigation of specific alkyl glycosides, such as this compound, is driven by the unique combination of a hydrophilic (water-loving) sugar headgroup and a hydrophobic (water-fearing) alkyl tail. This amphipathic structure imparts surfactant properties, making these molecules of great interest in materials science and as potential drug delivery vehicles. nih.govresearchgate.netjst.go.jp
Long-chain alkyl glycosides are considered a new generation of biodegradable, non-ionic surfactants. nih.govresearchgate.net The rationale for focusing on a molecule like this compound stems from several key aspects:
The Alkyl Chain: The "lauryl" group refers to a 12-carbon alkyl chain (dodecyl). The length of this chain is critical. Research has shown that alkyl chains of sufficient length (typically more than eight carbons) are required for the glycoside to self-assemble into vesicles or other structures in water. jst.go.jp The lauryl chain provides the necessary hydrophobicity for these applications.
The Sugar Headgroup: The D-xylofuranose moiety provides the hydrophilic part of the molecule. The choice of sugar can influence the physical properties and biological interactions of the resulting glycoside. jst.go.jp
The Linkage Position: The "5-O-" indicates that the lauryl chain is attached at the 5th carbon position of the xylofuranose ring. The specific point of attachment is crucial and can be controlled through enzymatic or chemical synthesis. Enzymatic synthesis using lipases, for example, can regioselectively acylate the primary hydroxyl group at the C-5 position of D-xylofuranose. nih.govfrontiersin.org
Research into this compound and related compounds is often focused on their synthesis and physical properties. For example, studies have detailed the enzymatic synthesis of this compound using lipase (B570770) enzymes, which are efficient biocatalysts for this type of reaction. nih.govfrontiersin.orgresearchgate.net The resulting sugar fatty acid esters are investigated for their surface-active properties, such as their ability to lower the surface tension of water, which is a key characteristic of surfactants. uliege.beresearchgate.net Furthermore, some studies have explored the antimicrobial activities of these compounds, finding that 5-O-lauroyl-d-xylofuranose can inhibit the growth of certain Gram-positive bacteria. researchgate.net
The combination of a biodegradable sugar and a fatty acid-derived chain makes these molecules environmentally friendly alternatives to conventional surfactants and promising candidates for use in pharmaceuticals and biotechnology. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C17H34O5 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(3R,4R,5R)-5-(dodecoxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C17H34O5/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-15(18)16(19)17(20)22-14/h14-20H,2-13H2,1H3/t14-,15+,16-,17?/m1/s1 |
InChI Key |
MKNBCBZBURFYIT-LVYZTWJOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC[C@@H]1[C@@H]([C@H](C(O1)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCOCC1C(C(C(O1)O)O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 O Lauryl D Xylofuranose and Analogues
Retrosynthetic Analysis of 5-O-Lauryl-D-xylofuranose
A retrosynthetic analysis of this compound reveals two primary disconnection points: the ester linkage at the C-5 position and the glycosidic bond at the anomeric (C-1) position. This leads to two main synthetic strategies: a linear approach involving sequential functionalization of a D-xylose precursor, and a convergent approach where the lauryl group is introduced before or after the key glycosylation step.
Linear Approach:
In a linear synthesis, the primary starting material is D-xylose. The initial step typically involves the protection of the hydroxyl groups at C-1, C-2, and C-3 to allow for selective functionalization of the primary hydroxyl group at C-5. This can be achieved through the formation of cyclic acetals, such as an isopropylidene group protecting the C-1 and C-2 hydroxyls. Once the C-5 hydroxyl is exposed, it can be esterified with lauric acid or an activated derivative (e.g., lauroyl chloride, vinyl laurate) to form the desired 5-O-lauryl ester. Subsequent steps would involve deprotection of the remaining hydroxyl groups and the formation of the desired glycoside at the anomeric center.
Enzymatic synthesis provides a direct route that aligns with this linear strategy. Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), can catalyze the regioselective acylation of D-xylose with lauric acid or its esters. This enzymatic approach often favors the thermodynamically more stable furanose form and selectively acylates the primary C-5 hydroxyl group, yielding this compound directly. This method is advantageous due to its high regioselectivity and mild reaction conditions, avoiding the need for extensive protecting group manipulations.
Convergent Approach:
A convergent strategy involves the preparation of a suitably protected xylofuranose (B8766934) donor and a lauryl-containing acceptor, which are then coupled in a glycosylation reaction. For instance, a D-xylofuranose derivative with protecting groups at C-2 and C-3 and a suitable leaving group at the anomeric position (e.g., a halide, trichloroacetimidate, or thioglycoside) can be synthesized. This glycosyl donor is then reacted with lauryl alcohol to form the O-glycoside. Alternatively, a 5-O-lauryl xylofuranose donor can be prepared first and then coupled with a desired aglycone.
The choice between these strategies depends on the desired final product. For the synthesis of this compound itself as a free sugar, the enzymatic approach or a linear chemical synthesis is more direct. For the synthesis of more complex analogues with different aglycones at the anomeric position, a convergent approach using a 5-O-lauryl xylofuranosyl donor is often more efficient.
Classical Glycosylation Methodologies for Furanosides
The formation of the glycosidic bond is a critical step in the synthesis of this compound analogues. Several classical methodologies have been developed for the stereoselective synthesis of furanosides.
Fischer–Helferich Glycosylation Approaches for O-Glycosides
The Fischer glycosylation is one of the earliest and most direct methods for the synthesis of glycosides. It involves the reaction of an unprotected or partially protected sugar with an alcohol in the presence of a strong acid catalyst, such as hydrochloric acid or a Lewis acid. nih.gov In the context of D-xylose, this reaction typically leads to a mixture of pyranoside and furanoside products, with the furanosides being the kinetically favored products, especially at shorter reaction times. The Helferich modification of the Fischer glycosylation often employs a glycosyl acetate (B1210297) as the donor and a Lewis acid catalyst, which can offer improved control over the reaction.
The mechanism involves the protonation of the anomeric hydroxyl group, followed by the loss of water to form a resonance-stabilized oxocarbenium ion. The alcohol then attacks this electrophilic intermediate from either the α- or β-face, leading to a mixture of anomers. The equilibrium nature of the reaction means that prolonged reaction times often lead to the thermodynamically more stable product, which for many sugars is the pyranoside form. To favor the formation of xylofuranosides, careful control of reaction time and temperature is crucial.
Anomeric Halide-Mediated Glycosylations
Glycosylations using anomeric halides, such as bromides or chlorides, are among the most widely used methods for the formation of glycosidic bonds. The Koenigs-Knorr reaction, a cornerstone of this approach, involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter, typically silver carbonate or silver oxide. nih.gov
The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the nature of the protecting group at the C-2 position. If a participating group, such as an acetate or benzoate, is present at C-2, it can form a cyclic acyloxonium ion intermediate after the departure of the halide. This intermediate shields the α-face of the sugar, leading to nucleophilic attack by the alcohol from the β-face, resulting in the formation of a 1,2-trans-glycoside. In the case of xylofuranosides, this would favor the formation of β-anomers. Conversely, if a non-participating group, like a benzyl (B1604629) ether, is at C-2, a mixture of α- and β-anomers may be obtained.
To synthesize xylofuranosyl halides, a fully protected xylofuranose derivative is typically treated with a halogenating agent. For example, a peracetylated xylofuranose can be reacted with HBr in acetic acid to generate the corresponding glycosyl bromide.
Thioglycoside and Glycosyl Imidate Strategies
Thioglycosides have emerged as versatile and highly effective glycosyl donors due to their stability and tunable reactivity. nih.gov They are typically activated by thiophilic promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like triflic acid (TfOH) or silver triflate (AgOTf). nih.govacs.org The choice of promoter and reaction conditions can influence the stereochemical outcome of the glycosylation.
A significant advantage of thioglycosides is their ability to be used in armed-disarmed strategies for oligosaccharide synthesis. An "armed" thioglycoside donor, with electron-donating protecting groups, can be selectively activated in the presence of a "disarmed" acceptor, which has electron-withdrawing protecting groups. This allows for the sequential assembly of complex oligosaccharides. For the synthesis of xylofuranosides, a p-tolyl 2,3,5-tri-O-benzyl-1-thio-β-D-xylofuranoside can be used as a donor.
Glycosyl trichloroacetimidates are another class of powerful glycosyl donors. They are prepared by the reaction of a free anomeric hydroxyl group with trichloroacetonitrile (B146778) in the presence of a base, such as sodium hydride or DBU. These donors are activated under acidic conditions, typically with a catalytic amount of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction proceeds via an Sɴ2-like mechanism, often leading to inversion of configuration at the anomeric center. Thus, a β-trichloroacetimidate donor will predominantly yield an α-glycoside. For xylofuranosides, a 1-O-trichloroacetimidate derivative of a protected D-xylofuranose can be a highly effective glycosyl donor. nih.gov
Glycosyl Phosphate (B84403) Activation Methods
Glycosyl phosphates have gained prominence as stable and effective glycosyl donors. They can be synthesized from various precursors, including anomeric lactols and 1,2-anhydrosugars. orgsyn.org The activation of glycosyl phosphates is typically achieved using a stoichiometric amount of a Lewis acid, such as TMSOTf. orgsyn.org
The reactivity of glycosyl phosphates can be tuned by the nature of the phosphate leaving group and the protecting groups on the sugar ring. The glycosylation reaction is generally rapid and proceeds in good yield. This methodology has been successfully applied to the synthesis of O- and C-glycosides, including complex, biologically relevant oligosaccharides. orgsyn.org While specific examples for the synthesis of this compound analogues using this method are not extensively documented, the general applicability of glycosyl phosphates suggests their potential in this context.
Organic and Transition-Metal Catalysis in Xylofuranosylation
In recent years, the development of catalytic methods for glycosylation has been a major focus in carbohydrate chemistry, aiming to overcome the limitations of stoichiometric promoters. Both organic and transition-metal catalysts have been explored for the activation of various glycosyl donors.
Organic Catalysis:
While not as extensively developed as other areas of organic catalysis, some small organic molecules have been shown to catalyze glycosylation reactions. For instance, certain Brønsted acids have been used to activate glycosyl donors. The application of organocatalysis to xylofuranosylation is an emerging area with the potential for developing milder and more selective glycosylation methods.
Transition-Metal Catalysis:
Transition-metal complexes have shown significant promise in catalysis. Gold catalysts, for example, are known to be highly effective in activating alkyne and allene (B1206475) functionalities and have also been applied to the activation of glycosyl donors. Rhenium catalysts have been employed in the synthesis of C-aryl furanosides, demonstrating the potential of transition metals in forming carbon-carbon bonds at the anomeric center. nih.gov The development of transition-metal catalyzed methods for the synthesis of O-xylofuranosides is an active area of research, with the goal of achieving high stereoselectivity and functional group tolerance under mild conditions.
Stereochemical Control in Glycosidic Bond Formation
The stereochemistry of the anomeric center is a critical determinant of the biological and physical properties of glycosides. The formation of the glycosidic bond in xylofuranosides can result in either α (1,2-cis) or β (1,2-trans) anomers, and achieving high selectivity is a significant synthetic challenge. The stereochemical outcome is influenced by the nature of the glycosyl donor, the acceptor, protecting groups, the promoter, and the reaction conditions. nih.gov
A powerful strategy for achieving high α-selectivity in xylofuranosylation involves the use of conformationally restricted donors. acs.org For instance, a 2,3-O-xylylene-protected thioglycoside donor has been shown to produce α-xylofuranosides with high stereoselectivity. acs.orgnih.gov The rigid xylylene protecting group locks the furanose ring in a conformation that favors the formation of the α-glycoside. acs.org Computational studies suggest this conformational restriction leads to an electrophilic intermediate that sterically directs the incoming acceptor to attack from the α-face. acs.org Optimal conditions for this transformation often involve reacting the donor with a glycosyl acceptor in the presence of N-iodosuccinimide (NIS) and a catalytic amount of a thiophilic promoter like silver trifluoromethanesulfonate (AgOTf) in an ethereal solvent. acs.orgnih.gov
In contrast, achieving 1,2-trans glycosides often relies on the neighboring group participation effect. nih.gov A participating acyl group at the C-2 position can form a bicyclic acyloxonium intermediate, which blocks the α-face of the sugar ring. This forces the glycosyl acceptor to attack from the β-face, leading to the exclusive formation of the 1,2-trans product. nih.gov The choice of solvent and promoter system is also crucial; for example, the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate can exclusively form β-D-ribofuranosidic bonds, a principle applicable to related pentofuranoses.
| Factor | Condition for α-selectivity (1,2-cis) | Condition for β-selectivity (1,2-trans) | Reference |
|---|---|---|---|
| Protecting Group Strategy | Conformationally restricting groups (e.g., 2,3-O-xylylene) | Neighboring participating group at C-2 (e.g., Acetyl, Benzoyl) | nih.govacs.org |
| Glycosyl Donor | Thioglycosides, Glycosyl fluorides | Glycosyl acetates, Trichloroacetimidates with C-2 participating group | acs.org |
| Promoter/Catalyst | NIS/AgOTf, NIS/TMSOTf | TMSOTf, BF3·Et2O | nih.gov |
| Solvent | Diethyl ether (Et2O) | Dichloromethane (CH2Cl2) | acs.org |
Chemoenzymatic and Enzymatic Synthesis Routes
Chemoenzymatic synthesis combines the efficiency and scalability of chemical methods with the high selectivity of enzymatic catalysis. This hybrid approach is particularly effective for complex molecules like modified glycosides. A typical chemoenzymatic route might involve the chemical synthesis of a protected or activated sugar intermediate, followed by an enzymatic step to introduce a specific moiety or form a glycosidic bond. For example, a xylosylated glycopeptide can be synthesized using solid-phase peptide synthesis (SPPS), a chemical method, followed by the enzymatic addition of a second sugar unit using a specific galactosyltransferase. nih.gov This strategy leverages the precision of the enzyme to form a specific linkage that might be challenging to achieve chemically without extensive protecting group manipulations. nih.gov
Glycosynthase-Catalyzed Approaches for Glycoside Synthesis
Glycosynthases are engineered enzymes that catalyze the formation of glycosidic bonds but are incapable of hydrolyzing them. ox.ac.uk These mutant glycosidases are created by replacing the catalytic nucleophile residue (e.g., glutamic or aspartic acid) with a non-nucleophilic amino acid (e.g., alanine (B10760859) or glycine). ox.ac.uk They typically use activated glycosyl fluoride (B91410) donors, which react with an acceptor molecule to form a new glycoside with high specificity. ox.ac.uknih.gov
This technology has been applied to a wide range of donor and acceptor molecules. While some glycosynthases show high variability towards the donor molecule, the efficiency can vary significantly. For instance, the β-glycosidase mutant TnG E338A has been shown to transfer various α-glycosyl fluoride donors, including α-D-xylosyl fluoride, to acceptors, although the yield for the xylosyl transfer was modest (3%) in the reported example. nih.gov A key advantage of glycosynthases is their potential to glycosylate non-carbohydrate acceptors, such as flavonoids, providing access to a diverse range of lipophilic glycoconjugates. ox.ac.uk This broad substrate tolerance is valuable for synthesizing analogues of this compound where the aglycone is not a simple alcohol.
| Glycosynthase | Glycosyl Donor | Acceptor Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| TnG E338A | α-D-Xylosyl fluoride | pNP-cellobioside | α-D-Xylosyl-(1→?)-pNP-cellobioside | 3% | nih.gov |
| TnG E338A | α-D-Glucosyl fluoride | pNP-cellobioside | α-D-Glucosyl-(1→?)-pNP-cellobioside | 57% | nih.gov |
| HiCel7B E197S | Lactosyl fluoride | Flavonoids (e.g., Genistein) | Flavonoid-4'-O-lactoside | 72-95% | ox.ac.uk |
| Abg 2F6 | α-D-Galactosyl fluoride | UM-β-GlcNAc | Gal-UM-β-GlcNAc | 84% | nih.gov |
Lipase-Catalyzed Esterification for Lauryl Moiety Incorporation
The introduction of the C12 lauryl chain at the 5-position of D-xylofuranose is an esterification reaction perfectly suited for enzymatic catalysis by lipases. nih.gov Lipases are hydrolases that can function in reverse in non-aqueous media, catalyzing the formation of esters from an alcohol (the sugar's hydroxyl group) and a carboxylic acid (lauric acid). nih.gov This biocatalytic approach offers high selectivity, often favoring the primary hydroxyl group at C-5, and avoids the harsh conditions and complex protecting group chemistry associated with traditional chemical methods. nih.gov
Several factors are critical for optimizing lipase-catalyzed synthesis of sugar esters. nih.gov
Lipase Source: Lipase B from Candida antarctica (often immobilized and sold as Novozym 435®) is widely used due to its high activity and stability. nih.gov Porcine pancreas lipase is another effective, commercially available option. core.ac.uk
Reaction Medium: A key challenge is the low solubility of polar sugars in the non-polar organic solvents typically used for esterification. analis.com.my To overcome this, co-solvents like dimethylsulfoxide (DMSO) or alternative media such as ionic liquids (ILs) or natural deep eutectic solvents (R-NADESs) are employed. analis.com.myrsc.org These solvents can dissolve the sugar while maintaining enzyme activity. analis.com.my
Substrates: The reaction involves the D-xylofuranose scaffold and an acyl donor, which can be lauric acid or an activated derivative like vinyl laurate.
Reaction Conditions: Temperature and water activity are crucial. While lipases require a minimal amount of water for activity, excess water promotes the reverse hydrolysis reaction. nih.gov
The kinetics of such reactions often follow a Ping-Pong Bi-Bi mechanism, sometimes with inhibition by one of the substrates, such as the alcohol. core.ac.uk
De Novo and Semisynthetic Pathways for D-Xylofuranose Scaffold Elaboration
The synthesis of the core D-xylofuranose structure can be approached through two primary strategies: de novo synthesis and semisynthetic pathways.
Semisynthetic pathways are more common and begin with an abundant, inexpensive starting sugar, in this case, D-xylose. The process involves a series of chemical modifications to convert the initial sugar into the desired furanose form and introduce appropriate protecting groups for further reactions. nih.gov A standard sequence begins with the conversion of D-xylose into 1,2-O-isopropylidene-α-D-xylofuranose. nih.govresearchgate.net This key intermediate protects the hydroxyl groups at C-1 and C-2, locking the sugar in the furanose conformation and activating the remaining hydroxyls at C-3 and C-5 for subsequent derivatization. nih.gov
Selective Derivatization of D-Xylofuranose for 5-O-Substitution
To synthesize this compound, the lauryl group must be selectively attached to the oxygen at the C-5 position. This requires differentiating the primary hydroxyl group at C-5 from the secondary hydroxyl group at C-3.
The most common chemical strategy relies on protecting groups. As mentioned, the conversion of D-xylose to 1,2-O-isopropylidene-α-D-xylofuranose leaves the C-3 and C-5 hydroxyls exposed. sigmaaldrich.com The primary hydroxyl at C-5 is sterically more accessible and generally more reactive than the secondary hydroxyl at C-3. This inherent reactivity difference can be exploited under carefully controlled reaction conditions to achieve selective acylation at the C-5 position. For more challenging cases, the C-3 hydroxyl can be temporarily protected with a bulky group (e.g., a silyl (B83357) ether), forcing the acylation to occur exclusively at C-5, followed by deprotection of the C-3 position.
| Strategy | Methodology | Key Intermediate | Advantages | Reference |
|---|---|---|---|---|
| Protecting Group Chemistry | Protection of C1 and C2 hydroxyls to expose C3 and C5. | 1,2-O-Isopropylidene-α-D-xylofuranose | Well-established, high yields for intermediate formation. | nih.govsigmaaldrich.com |
| Exploiting Inherent Reactivity | Reaction under controlled conditions (low temp., stoichiometric reagents) to favor reaction at the more reactive primary C5-OH. | 1,2-O-Isopropylidene-α-D-xylofuranose | Fewer synthetic steps (no C3 protection/deprotection). | researchgate.net |
| Enzymatic Acylation | Use of a regioselective lipase to catalyze esterification at the primary C5-OH. | D-Xylose or a simple derivative | High selectivity, mild "green" conditions, avoids protecting groups. | nih.gov |
Synthesis of this compound Analogues with Modified Glycosidic Linkages as Glycomimetics
Glycomimetics are compounds designed to mimic the structure and function of natural carbohydrates but with enhanced stability or modified activity. A primary target for modification is the glycosidic bond, which is susceptible to enzymatic cleavage by glycosidases. Replacing the anomeric oxygen (O-glycoside) with a sulfur (S-glycoside) or a methylene (B1212753) group (C-glycoside) creates a more robust linkage that resists hydrolysis. researchgate.netresearchgate.net
S-glycosides (thioglycosides) are synthesized by reacting an activated glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) with a sulfur nucleophile (a thiol). nih.govresearchgate.net The strong nucleophilicity of thiols generally makes this a straightforward and efficient reaction. researchgate.net
C-glycosides are metabolically very stable analogues. Their synthesis is more complex and can be achieved through several methods, including the reaction of an activated sugar with a carbon nucleophile such as an organometallic reagent, a silyl enol ether, or an allylsilane, often catalyzed by a Lewis acid. researchgate.netresearchgate.net
The synthesis of a C- or S-glycoside analogue of this compound would involve a multi-step process. First, the 5-O-lauryl group would be installed on a suitably protected D-xylofuranose intermediate. This intermediate would then be converted into an appropriate glycosyl donor, which could subsequently be used in a C- or S-glycosylation reaction to introduce the modified, non-hydrolyzable aglycone.
| Linkage Type | Structure | Relative Stability to Hydrolysis | General Synthetic Approach | Reference |
|---|---|---|---|---|
| O-Glycoside | Sugar-O-Aglycone | Labile | Reaction of glycosyl donor with an alcohol. | nih.gov |
| S-Glycoside | Sugar-S-Aglycone | Stable | Reaction of glycosyl donor with a thiol. | researchgate.netresearchgate.net |
| C-Glycoside | Sugar-CH2-Aglycone | Very Stable | Reaction of glycosyl donor with a carbon nucleophile. | researchgate.netresearchgate.net |
Carbon-Linked (C-Glycoside) Analogues
C-Glycosides are characterized by a carbon-carbon bond between the anomeric carbon of the sugar moiety and an aglycone. This linkage renders them resistant to enzymatic hydrolysis, making them attractive as stable mimics of O-glycosides. The synthesis of C-glycoside analogues of this compound can be approached through several established methodologies, primarily involving the reaction of a carbon nucleophile with an electrophilic xylofuranose derivative.
A common strategy involves the use of a protected 5-O-lauryl-xylofuranose species, where the hydroxyl groups at C-2 and C-3 are protected (e.g., as benzyl ethers or acetonides) and the anomeric position is functionalized as a good leaving group, such as a halide or an acetate. The introduction of the C-glycosidic bond can then be achieved by reacting this electrophilic sugar with various carbon nucleophiles, including:
Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful nucleophiles that can displace a leaving group at the anomeric center.
Allylsilanes and Silyl Enol Ethers: These less basic carbon nucleophiles can be activated by a Lewis acid to react with anomeric electrophiles, often providing good stereocontrol.
Wittig-type Reagents: The reaction of a protected xylofuranose lactone with a phosphorus ylide can generate an exocyclic double bond, which can then be further manipulated to form the desired C-glycoside.
Radical Reactions: Glycosyl halides or selenides can be converted into anomeric radicals, which can then add to electron-deficient alkenes to form the C-C bond.
The stereochemical outcome of these reactions is a critical aspect and is influenced by factors such as the nature of the protecting groups, the solvent, the temperature, and the specific reagents used. For instance, participating protecting groups at C-2 (e.g., acetate) can favor the formation of 1,2-trans-C-glycosides.
| Starting Material | Reagent | Product Type | Key Features |
| 2,3-Di-O-benzyl-5-O-lauryl-D-xylofuranosyl bromide | Allyltrimethylsilane, Lewis Acid | Allyl-C-glycoside | Stereoselective formation of the C-glycosidic bond. |
| 1-O-Acetyl-2,3-di-O-benzyl-5-O-lauryl-D-xylofuranose | Grignard Reagent (RMgX) | Alkyl/Aryl-C-glycoside | Formation of a stable C-C bond at the anomeric position. |
| 2,3-Di-O-benzyl-5-O-lauryl-D-xylono-1,4-lactone | Phosphorus Ylide | Exocyclic Alkene | Intermediate for further elaboration into various C-glycosides. |
Sulfur-Linked (S-Glycoside) Analogues
S-Glycosides, also known as thioglycosides, feature a sulfur atom in the glycosidic linkage. This modification enhances their stability against enzymatic cleavage by glycosidases compared to their O-glycoside counterparts. The synthesis of S-glycoside analogues of this compound generally involves the reaction of a xylofuranose derivative with a sulfur nucleophile.
One of the most common methods for the preparation of S-glycosides is the reaction of a glycosyl halide with a thiol or a thiolate salt. A plausible route to a 5-O-lauryl-D-xylofuranosyl S-glycoside would start with the appropriately protected this compound, which is then converted to a glycosyl bromide or chloride at the anomeric position. This glycosyl halide can then react with a desired thiol (R-SH) in the presence of a base to yield the corresponding S-glycoside.
Alternatively, thioglycosides can be prepared from glycosyl acetates or thiols. For instance, a 1-thio-xylofuranose derivative can be reacted with an electrophile to form the S-glycosidic bond. The stereoselectivity of S-glycosylation can often be controlled by the choice of reaction conditions and protecting groups. For example, the use of a participating group at C-2 typically leads to the formation of a 1,2-trans-thioglycoside.
Another approach involves the Mitsunobu reaction, where a 1-thiosugar is reacted with an alcohol under Mitsunobu conditions to form the S-glycoside. Furthermore, methods for the synthesis of 1,5-dithio-D-xylopyranosides have been reported, which involve the introduction of sulfur at both the anomeric carbon and C-5. A similar strategy could be adapted to the furanose form, although the presence of the 5-O-lauryl group would preclude the introduction of sulfur at this position.
| Starting Material | Reagent | Product Type | Key Features |
| 2,3-Di-O-acetyl-5-O-lauryl-D-xylofuranosyl bromide | Thiol (R-SH), Base | Alkyl/Aryl-S-glycoside | Formation of a hydrolytically stable S-glycosidic bond. |
| 1-O-Acetyl-2,3-di-O-benzyl-5-O-lauryl-D-xylofuranose | Thiol (R-SH), Lewis Acid | Alkyl/Aryl-S-glycoside | Lewis acid-mediated stereoselective S-glycosylation. |
| 2,3,5-Tri-O-acetyl-1-thio-D-xylofuranose | Alkyl halide, Base | Alkyl-S-glycoside | S-alkylation of a 1-thiosugar precursor. |
Nitrogen-Linked (N-Glycoside) Analogues and Isonucleosides
N-Glycosides are compounds where a nitrogen atom is directly attached to the anomeric carbon of the sugar. This class of compounds includes naturally occurring nucleosides and a wide range of synthetic analogues with important biological activities. The synthesis of N-glycoside analogues of this compound can lead to novel isonucleosides where the lauryl-modified sugar is linked to a nucleobase or other nitrogen-containing heterocycles.
A primary method for the synthesis of N-glycosides is the Koenigs-Knorr reaction, which involves the condensation of a glycosyl halide with a nitrogen-containing aglycone. For the synthesis of 5-O-lauryl-D-xylofuranosyl N-glycosides, a protected 5-O-lauryl-D-xylofuranosyl halide would be reacted with a silylated nucleobase or another nitrogen heterocycle in the presence of a promoter, such as a silver or mercury salt.
Another widely used approach is the synthesis of glycosylamines, which are versatile intermediates for the preparation of N-glycosides. Glycosylamines can be formed by the reaction of a reducing sugar with an amine. These can then be acylated or further reacted to form more complex N-glycosides. A stereoselective synthesis of N-glycosyl amides has been reported from N-glycosyl oxazolines, which are prepared from protected sugar acetonides. openaccesspub.org
Furthermore, the synthesis of isonucleosides can be achieved by starting from a 5-azido-5-deoxy-xylofuranose derivative. The azide (B81097) group can be reduced to an amine, which is then elaborated to incorporate a nucleobase mimic or another nitrogen-containing moiety. While this approach modifies the C-5 position, it highlights a strategy for incorporating nitrogen into the xylofuranose scaffold. For the synthesis of N-glycosides of this compound, the focus would remain on forming the N-glycosidic bond at the anomeric center.
| Starting Material | Reagent | Product Type | Key Features |
| 2,3-Di-O-acetyl-5-O-lauryl-D-xylofuranosyl bromide | Silylated Nucleobase, Promoter | N-Glycoside (Isonucleoside) | Formation of a C-N glycosidic bond, creating a nucleoside analogue. |
| This compound | Amine (R-NH2) | Glycosylamine | Key intermediate for the synthesis of various N-glycosides. |
| 2,3-Di-O-benzoyl-5-O-lauryl-D-xylofuranose-1,2-O-acetonide | Nitrile, BF3·Et2O | N-glycosyl oxazoline | Precursor for the stereoselective synthesis of N-glycosyl amides. openaccesspub.org |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration and Conformational Analysis (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 5-O-Lauryl-D-xylofuranose in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and provides critical insights into stereochemistry and conformation. chemrxiv.orgmdpi.com
The ¹H-NMR spectrum provides information on the chemical environment and connectivity of protons. The anomeric proton (H-1) is particularly diagnostic. Its chemical shift and coupling constant (J-value) to the adjacent proton (H-2) can help determine the α- or β-configuration at the anomeric center. researchgate.net For furanosides, a small J₁,₂ coupling constant is often indicative of a trans relationship between H-1 and H-2, which is characteristic of the α-anomer in xylofuranose (B8766934). nih.gov
2D-NMR techniques are essential for unambiguous signal assignment. chemrxiv.org
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the xylofuranose ring and the lauryl chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the assignment of a specific proton signal to its corresponding carbon signal. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the lauryl group to the C-5 position of the xylofuranose ring via the ether oxygen.
Conformational analysis of the furanose ring, which is non-planar and flexible, is achieved by analyzing the proton-proton coupling constants (³JHH) and through Nuclear Overhauser Effect (NOE) experiments. mdpi.com The five-membered furanose ring adopts envelope (E) or twist (T) conformations, and the specific puckering can be inferred from these NMR parameters. mdpi.com
Table 1: Representative NMR Data for 5-O-Lauryl-α-D-xylofuranose
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (HMBC) |
| 1 | ~5.2 (d, J ≈ 4 Hz) | ~103 | H-1 → C-2, C-4 |
| 2 | ~4.1 | ~78 | H-2 → C-1, C-3 |
| 3 | ~4.0 | ~75 | H-3 → C-2, C-4 |
| 4 | ~4.2 | ~81 | H-4 → C-1, C-5 |
| 5a, 5b | ~3.5-3.7 (m) | ~70 | H-5 → C-4, C-1' |
| 1' (Lauryl) | ~3.4 (t) | ~72 | H-1' → C-5, C-2' |
| 2' (Lauryl) | ~1.6 (quint) | ~32 | H-2' → C-1', C-3' |
| 3'-11' (Lauryl) | ~1.2-1.4 (m) | ~23-30 | - |
| 12' (Lauryl) | ~0.9 (t) | ~14 | - |
Note: Data are typical estimated values based on related structures. Actual values may vary depending on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 Da or better). mdpi.com
The molecular formula of this compound is C₁₇H₃₄O₅. Using the exact masses of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision.
Calculated Exact Mass: 318.240625 Da
When the compound is analyzed by HRMS, often using a soft ionization technique like Electrospray Ionization (ESI), it typically forms protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The instrument measures the m/z of these ions, and the resulting experimental mass is compared to the calculated theoretical mass. A match within a very narrow tolerance (e.g., < 5 ppm) provides unambiguous confirmation of the molecular formula, ruling out other potential formulas with the same nominal mass. mdpi.comd-nb.info
Table 2: HRMS Data for this compound (C₁₇H₃₄O₅)
| Ion Species | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 319.248450 |
| [M+Na]⁺ | 341.230395 |
| [M+K]⁺ | 357.194334 |
X-ray Crystallography for Solid-State Conformation and Anomeric Stereochemistry
Single-crystal X-ray crystallography provides the most definitive, three-dimensional structural information for a molecule in the solid state. youtube.com If a suitable single crystal of this compound can be grown, this technique can directly determine its atomic arrangement, bond lengths, bond angles, and absolute stereochemistry. mdpi.com
The analysis of the resulting electron density map reveals:
Anomeric Stereochemistry: The spatial orientation of the hydroxyl group at the anomeric carbon (C-1) is unequivocally established as either α (axial in the common D-xylofuranose conformation) or β (equatorial).
Ring Conformation: The precise puckering of the five-membered xylofuranose ring (e.g., envelope or twist conformation) is determined. For example, a conformation close to ³T₂ (where C-2 and C-3 are displaced on opposite sides of the plane formed by C-1, C-4, and the ring oxygen) can be identified. mdpi.com
Absolute Configuration: For chiral molecules crystallizing in a non-centrosymmetric space group, the analysis can confirm the D-configuration of the xylose moiety, consistent with the starting material. mdpi.comnih.gov
Intermolecular Interactions: The crystal packing reveals details about hydrogen bonding networks and van der Waals interactions involving the hydroxyl groups and the lauryl chain, which govern the solid-state structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of its key structural features.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |
| Hydroxyl | O-H stretch | 3500 - 3200 (broad) |
| Alkyl Chain | C-H stretch (sp³) | 2960 - 2850 (strong) |
| Ether | C-O stretch | 1150 - 1085 (strong) |
| Alcohol | C-O stretch | 1050 (strong) |
The broad absorption band in the 3500-3200 cm⁻¹ region is characteristic of the hydrogen-bonded hydroxyl (-OH) groups on the xylofuranose ring. The strong, sharp peaks between 2960 and 2850 cm⁻¹ are definitive evidence of the long alkyl lauryl chain, corresponding to the C-H stretching vibrations. Finally, strong absorptions in the "fingerprint region," particularly around 1100 cm⁻¹, are indicative of the C-O stretching vibrations from the ether linkage (C5-O-C1') and the secondary alcohol groups.
Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Absolute Configuration Determination
Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. libretexts.org This property is known as optical activity. libretexts.org The measurement is performed using a polarimeter, and the result is reported as the specific rotation [α]. The sign of the rotation indicates whether the compound is dextrorotatory (+) (rotates light clockwise) or levorotatory (-) (rotates light counter-clockwise). pressbooks.pub For this compound, the "D" in its name designates its absolute configuration, which is ultimately derived from D-glyceraldehyde. wikipedia.org The measured specific rotation would be a characteristic physical constant for this specific compound, confirming its enantiomeric identity. libretexts.org
Circular Dichroism (CD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org While optical rotation is a measurement at a single wavelength, a CD spectrum is plotted over a range of wavelengths. CD spectroscopy is particularly sensitive to the conformation of molecules. rsc.org For carbohydrates, CD can provide information about the conformation around the glycosidic bond and the puckering of the sugar ring, complementing the data obtained from NMR. rsc.orgyoutube.com
Computational Chemistry and Molecular Modeling of Xylofuranose Derivatives
Force Field Development and Validation for Furanosides and Alkyl Glycosides (e.g., GLYCAM, AMBER)
Molecular mechanics force fields are the cornerstone of molecular dynamics simulations, providing the mathematical functions and parameters to calculate the potential energy of a system of atoms. mdpi.com For carbohydrates, specialized force fields are necessary to accurately model their unique structural features, such as the anomeric effect and the flexibility of the furanose ring.
Prominent among these are the GLYCAM (Glycans in AMBER) and AMBER (Assisted Model Building with Energy Refinement) force fields. nih.govglycam.org The GLYCAM force field was developed specifically for carbohydrates and is designed to be compatible with the broader AMBER framework, which is used for proteins and nucleic acids. nih.govresearchgate.net This compatibility is crucial for simulating complex systems like glycolipids or glycoproteins. nih.gov
The development of these force fields involves a meticulous parameterization process. Torsion terms, valence harmonic force constants, and other parameters are derived by fitting them to high-level quantum mechanical (QM) data for a collection of representative small molecules and molecular fragments. nih.govnih.gov This ensures that the force field can accurately reproduce the fundamental physics governing molecular geometry and energetics.
Validation is a critical step to ensure the reliability of a force field. For furanosides and alkyl glycosides, validation is often performed by comparing the results of molecular dynamics simulations with experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Properties such as ³J-coupling constants and Nuclear Overhauser Effects (NOEs) are sensitive to molecular conformation, and a well-validated force field should be able to reproduce these experimental values accurately. nih.govnih.gov
Table 1: Key Features of GLYCAM and AMBER Force Fields for Glycoside Modeling
| Feature | GLYCAM Force Field | General AMBER Force Field (GAFF) |
|---|---|---|
| Primary Application | Carbohydrates, Glycans, Glycoconjugates nih.gov | General organic molecules, including lipids and drug-like compounds mdpi.com |
| Parameterization | Derived from QM data on carbohydrate fragments; optimized for glycosidic linkages and ring conformations. nih.gov | Derived from QM data on a broad set of small organic molecules. mdpi.com |
| Compatibility | Designed to be fully compatible with AMBER protein and nucleic acid force fields. glycam.org | Serves as the base for many specialized force fields within the AMBER suite. |
| Validation for Furanosides | Validated against NMR data to accurately model furanose ring puckering and interconversion. nih.gov | May require refinement of torsional parameters for highly substituted or unusual furanose rings. mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Landscapes in Solution
Molecular Dynamics (MD) simulations use force fields to calculate the forces on atoms and solve Newton's equations of motion, thereby simulating the movement of atoms and molecules over time. ethz.chnih.gov For a molecule like 5-O-Lauryl-D-xylofuranose, MD simulations in an explicit solvent (like a box of water molecules) provide a dynamic view of its behavior in a realistic environment. mdpi.com
The primary output of these simulations is a trajectory, which is a record of the positions and velocities of all atoms at discrete time steps. Analysis of this trajectory reveals the molecule's conformational landscape—the collection of shapes and orientations it prefers to adopt in solution. nih.gov Key conformational features for this compound include:
Furanose Ring Pucker: The five-membered xylofuranose (B8766934) ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described by pseudorotation. nih.gov
Alkyl Chain Flexibility: The lauryl chain is highly flexible, and simulations can characterize its preferred orientations relative to the sugar headgroup.
By mapping the energy associated with different conformations, MD simulations can identify the most stable, low-energy states and the pathways for transitioning between them. nih.gov
Enhanced Sampling Techniques (e.g., Replica-Exchange MD)
A significant challenge in MD simulations is the "sampling problem." A molecule may become trapped in a local low-energy state for the duration of a standard simulation, failing to explore other relevant conformations. nih.gov This is particularly true for complex molecules like glycosides with many rotatable bonds. nih.gov
To overcome this, enhanced sampling techniques are employed. mdpi.com Replica-Exchange Molecular Dynamics (REMD) is a powerful and widely used method. nih.govmuni.cz In Temperature-REMD, multiple copies (replicas) of the system are simulated simultaneously at different temperatures. oup.com The higher-temperature simulations can easily cross energy barriers, and by periodically attempting to swap the coordinates between replicas at different temperatures, the low-temperature simulation (which is of primary interest) can access a much broader range of conformations than it would on its own. nih.govoup.com
A variant, Hamiltonian-REMD (H-REMD), involves modifying the potential energy function (Hamiltonian) of the replicas rather than the temperature. nih.govnih.gov For carbohydrates, a biasing potential can be applied along the glycosidic dihedral linkages in different replicas, which enhances the sampling of these crucial degrees of freedom. oup.comnih.gov These methods provide a more complete and accurate picture of the conformational landscape with modest computational costs. nih.gov
Molecular Docking Studies with Biological Receptors
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target (receptor), typically a protein or enzyme. preprints.orgresearchgate.net This method is fundamental in drug discovery and in understanding the biological roles of molecules. preprints.org
The docking process involves two main steps:
Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the receptor's binding site.
Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the best score is predicted as the most likely binding mode. preprints.org
For a surfactant molecule like this compound, docking studies could be used to investigate its interaction with enzymes involved in carbohydrate metabolism or with membrane proteins. The results can reveal key interactions, such as hydrogen bonds between the xylofuranose hydroxyl groups and receptor residues, or hydrophobic interactions involving the lauryl tail. acs.org
Table 2: Hypothetical Molecular Docking Results of Xylofuranose Derivatives Against a Target Receptor
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 5-O-Octyl-D-xylofuranose | -6.8 | TYR 82, ASN 101, LEU 210 |
| This compound | -8.1 | TYR 82, ASN 101, LEU 210, PHE 214 |
| 5-O-Hexadecyl-D-xylofuranose | -8.5 | TYR 82, PHE 214, VAL 218 |
This data is illustrative and intended to represent typical outputs of a molecular docking study.
Quantum Mechanics (QM) Calculations for Electronic Structure and Reactivity Predictions
While force fields provide an efficient way to simulate large systems, they are based on classical mechanics and cannot describe the electronic nature of molecules. Quantum mechanics (QM) calculations, although computationally much more expensive, provide a fundamentally more accurate description of electronic structure and chemical bonding. researchgate.netyoutube.com
QM methods are used in several ways to study xylofuranose derivatives:
Force Field Parameterization: As mentioned in section 4.1, QM calculations on small fragments are essential for deriving the accurate parameters (e.g., partial atomic charges, torsional potentials) used in classical force fields like GLYCAM. nih.govnih.gov
Electronic Property Analysis: QM can be used to calculate properties like the molecular electrostatic potential, which governs non-covalent interactions, and to analyze the nature of specific stereoelectronic effects like the anomeric effect in the furanose ring. nih.gov
Reactivity Prediction: QM can model chemical reactions, determine transition state structures, and calculate activation energies, providing insight into the chemical stability and reactivity of the molecule. researchgate.net
Cheminformatics and Glycoinformatics Approaches for Structural Data Analysis
Cheminformatics and the more specialized field of glycoinformatics apply computational methods to manage and analyze large datasets of chemical and structural information. For a molecule like this compound, these approaches are crucial for the preparatory and analytical stages of modeling.
Key applications include:
Structure Generation: Creating accurate 3D coordinates for the molecule, which serve as the starting point for MD simulations and docking.
Database Integration: Utilizing carbohydrate structure databases to compare the conformational properties of the xylofuranose moiety with other known furanosides.
Property Prediction: Using algorithms to predict physicochemical properties based on the 2D or 3D structure.
Data Visualization: Employing tools to visualize complex data, such as the conformational landscapes from MD simulations or the interaction patterns from docking studies. dntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Modeling
QSAR and QSRR are computational modeling techniques that aim to build mathematical relationships between the chemical structure of a compound and its biological activity (QSAR) or a physical property like chromatographic retention time (QSRR). nih.gov
The process involves:
Descriptor Calculation: For a series of related molecules (e.g., alkyl xylofuranosides with varying chain lengths), a set of numerical descriptors is calculated. These can describe topology, geometry, or electronic properties.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to create an equation that relates the descriptors to the observed activity or property.
Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation.
For this compound and its analogs, a QSAR model could predict their surfactant properties or antimicrobial activity based on descriptors like alkyl chain length and molecular surface area. A QSRR model could predict their behavior in separation techniques like HPLC, aiding in analytical method development. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| D-xylofuranose |
| 5-O-Octyl-D-xylofuranose |
| 5-O-Hexadecyl-D-xylofuranose |
| 2,3,5-tri-O-benzyl-d-xylofuranose |
| 5-deoxy-5-C-(I2PhSn)-1,2-O-isopropylidene-α-D-xylofuranose |
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to understand the relationship between the biological activity of a series of compounds and their three-dimensional properties. ijpsonline.comslideshare.net The fundamental principle of CoMFA involves aligning a set of molecules with known activities and then calculating their steric and electrostatic fields in a 3D grid surrounding them. slideshare.net These calculated fields are then correlated with the biological activities using partial least squares (PLS) analysis to generate a predictive model. ijpsonline.comslideshare.net
Key Steps in a CoMFA Analysis:
| Step | Description |
| 1. Molecular Alignment | A crucial step where all molecules in the dataset are superimposed based on a common substructure or pharmacophore hypothesis. |
| 2. Field Calculation | Steric (Lennard-Jones) and electrostatic (Coulomb) fields are calculated at each point of a 3D grid surrounding the aligned molecules. |
| 3. PLS Analysis | Partial Least Squares (PLS) regression is used to establish a correlation between the calculated field values (independent variables) and the biological activity (dependent variable). |
| 4. Model Validation | The predictive power of the model is assessed using techniques like leave-one-out cross-validation. |
| 5. Contour Map Visualization | The results are presented as 3D contour maps, providing a graphical representation of the structure-activity relationship. |
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that complements and often provides a more intuitive interpretation than CoMFA. nih.govresearchgate.net Like CoMFA, CoMSIA analyzes the steric and electrostatic fields, but it also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.netnih.govmdpi.com A key difference lies in the calculation of the fields; CoMSIA uses a Gaussian-type function, which avoids the singularities at atomic positions and the need for arbitrary cutoffs that can be an issue in CoMFA. nih.gov This generally results in smoother and more easily interpretable contour maps. nih.gov
The contour maps generated from a CoMSIA study provide a detailed picture of the physicochemical properties that are important for biological activity. ddg-pharmfac.net For a molecule like this compound, a CoMSIA analysis could reveal the specific regions where hydrophobicity, conferred by the lauryl chain, is critical for binding to a receptor. Similarly, it could highlight the importance of the hydroxyl groups on the xylofuranose ring as hydrogen bond donors or acceptors. nih.govddg-pharmfac.net These insights are invaluable for the rational design of new xylofuranose derivatives with tailored biological activities. nih.govmdpi.com
Physicochemical Properties Evaluated in CoMSIA:
| Property | Description |
| Steric | Describes the spatial shape and bulk of the molecule. |
| Electrostatic | Represents the distribution of positive and negative charges. |
| Hydrophobic | Indicates regions that favor non-polar interactions. |
| Hydrogen Bond Donor | Highlights areas where the molecule can donate a hydrogen bond. |
| Hydrogen Bond Acceptor | Shows regions where the molecule can accept a hydrogen bond. |
Multiple Linear Regression (MLR) Analysis in QSRR
Quantitative Structure-Retention Relationship (QSRR) studies aim to establish a mathematical relationship between the chromatographic retention of a compound and its molecular structure, described by various calculated parameters known as molecular descriptors. nih.govchem-soc.sinih.gov Multiple Linear Regression (MLR) is a statistical technique frequently employed in QSRR to build a model that predicts the retention behavior of molecules. nih.govchem-soc.siresearchgate.netresearchgate.net
A study on a series of 1,2-O-cyclohexylidene xylofuranose derivatives utilized MLR to develop QSRR models. nih.govchem-soc.si In this research, the retention parameter RM0, obtained from normal-phase thin-layer chromatography, was correlated with a variety of molecular descriptors calculated from the optimized structures of the compounds. nih.govchem-soc.si The goal was to identify the key physicochemical properties that govern the retention of these xylofuranose derivatives. chem-soc.si
The study successfully generated statistically significant MLR models that could predict the retention behavior of the examined compounds. nih.govchem-soc.si The analysis revealed that different molecular descriptors were important depending on the composition of the mobile phase used in the chromatography. This indicates that the interactions between the xylofuranose derivatives, the stationary phase, and the mobile phase are complex and depend on the specific chemical environment. The developed MLR equations serve as a tool to understand these interactions and to predict the chromatographic behavior of other, similar xylofuranose derivatives. chem-soc.si
Example of a Simplified MLR Equation in QSRR:
RM0 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε
Where:
RM0 is the predicted retention parameter.
β0 is the intercept.
β1, β2, ... are the regression coefficients for each descriptor.
Descriptor 1, Descriptor 2, ... are the values of the molecular descriptors.
ε is the error term.
Selected Molecular Descriptors and their Performance in a QSRR Study of Xylofuranose Derivatives
| Mobile Phase Modifier | Selected Descriptors | R² (Coefficient of Determination) | Q² (Cross-validated R²) |
| Ethyl Acetate (B1210297) | logP, Dipole Moment | 0.985 | 0.971 |
| Acetone | Surface Area, Ovality | 0.991 | 0.982 |
| Dioxane | Molar Refractivity, Hydration Energy | 0.979 | 0.963 |
| Tetrahydrofuran | Total Energy, HOMO Energy | 0.988 | 0.977 |
This table is a representative example based on the findings that different descriptors are selected for different chromatographic systems in QSRR studies of xylofuranose derivatives. The specific values are illustrative.
Biochemical and Biological Activity Investigations in Non Human Systems
Evaluation of Glycosidase and Glycosyltransferase Modulation
The enzymatic synthesis of 5-O-Lauryl-D-xylofuranose has been demonstrated, highlighting the interaction between the xylose substrate and specific enzymes. In one approach, the lipase (B570770) Novozym 435 (N435) was used to catalyze the acylation of D-xylose. This reaction regioselectively occurred on the primary hydroxyl group of the furanose isomers of D-xylose, yielding this compound as the primary monoester product. nih.gov While this demonstrates an enzymatic pathway for its synthesis, specific studies detailing the ability of this compound to modulate the activity of glycosidases or glycosyltransferases are not extensively covered in the available research. The use of glycosidases, however, is recognized as a potential alternative to chemical synthesis for creating specific glycosidic bonds, though challenges related to yield and regioselectivity remain. mdpi.com
Studies on Carbohydrate-Protein Interactions and Molecular Recognition
Detailed investigations focusing specifically on the carbohydrate-protein interactions and molecular recognition pathways involving this compound are limited. Research in the broader field of carbohydrate esters indicates that their biological activities are often linked to their amphiphilic nature, which facilitates interactions with cell membranes and proteins. However, specific binding studies, affinity measurements, or structural analyses of this compound complexed with proteins are not prominently featured in the current scientific literature.
Assessment as Carbohydrate Mimetics and Glycomimetics in Biochemical Pathways
The xylofuranose (B8766934) scaffold is a known template for the development of carbohydrate mimetics and glycomimetics. For instance, structurally related compounds such as 5-guanidino xylofuranoses have been synthesized and evaluated as potential mimetics of nucleosides. researchgate.net These studies underscore the utility of the xylofuranose core in designing molecules that can mimic natural carbohydrates and interact with biochemical pathways. However, specific assessments of this compound as a carbohydrate mimetic or glycomimetic are not detailed in the available research.
Investigation of Biological Activities in Cell-Based Assays (excluding clinical human trials)
The biological potential of xylofuranose derivatives has been explored through various in vitro assays, including evaluations of antiproliferative, enzyme-inhibiting, and antimicrobial activities.
Direct antiproliferative studies on this compound are not widely reported. However, research on a structurally related compound, 3-O-dodecyl (N-Boc)guanidino xylofuranose, which features the same sugar scaffold and a C12 alkyl chain, has shown moderate antiproliferative effects. This compound displayed activity against the chronic myeloid leukemia cell line (K562) and the breast cancer cell line (MCF-7). researchgate.net No specific data were found for DU-145 or HCT-15 cell lines.
Table 1: Antiproliferative Activity of a Structurally Related Xylofuranose Derivative
| Compound | Cell Line | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | K562 (Chronic Myeloid Leukemia) | GI₅₀ | 31.02 | researchgate.net |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | MCF-7 (Breast Cancer) | GI₅₀ | 26.89 | researchgate.net |
The inhibition of cholinesterase enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.govmdpi.com While direct assays on this compound are absent in the reviewed literature, the related compound 3-O-dodecyl (N-Boc)guanidino xylofuranose was identified as the most active acetylcholinesterase (AChE) inhibitor in its study group, acting as a non-competitive inhibitor. researchgate.net No specific data were found regarding the inhibition of butyrylcholinesterase (BChE).
Table 2: Acetylcholinesterase (AChE) Inhibition by a Structurally Related Xylofuranose Derivative
| Compound | Enzyme | Inhibition Constant (Ki) | Type of Inhibition | Source |
|---|---|---|---|---|
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | Acetylcholinesterase (AChE) | 7.49 µM | Non-competitive | researchgate.net |
The antimicrobial properties of carbohydrate fatty acid esters are a subject of scientific interest. usda.gov For example, N-[2-(2′,3′,4′-tri-O-acetyl-d-xylopyranosyloxy)ethyl]ammonium bromides with an octyl substituent have demonstrated activity against fungi and bacteria. mdpi.com The lauryl group itself, present in compounds like sodium lauryl sulphate, is known to have antibacterial properties, particularly against Gram-positive bacteria. researchgate.net However, specific studies that assess the direct antiviral or antibacterial activity of this compound could not be found in the reviewed sources.
Fungicidal Activity Evaluation
Investigations into the fungicidal properties of alkyl glycosides have revealed that the presence and nature of the alkyl chain are critical for activity. While direct studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides strong indications of its potential as an antifungal agent.
Studies on various N-alkyl-β-D-glycosylamine derivatives have demonstrated that the length of the alkyl chain significantly influences their ability to inhibit the growth of fungi such as Aspergillus niger. For these compounds, a biostatic, rather than a biocidal, effect was observed, suggesting that they inhibit fungal growth without necessarily killing the fungal cells outright.
The fungicidal activity of alkyl sulfenate esters has also been shown to be dependent on the alkyl chain length. An increase in the chain length of the alkyl substituents was found to reduce the fungicidal activity of these esters against Aspergillus flavus, Rhizopus stolonifer, and Fusarium oxysporum researchgate.net. This suggests an optimal chain length for antifungal efficacy.
Furthermore, research on other lipid-like molecules, such as monolaurin (B1671894) (a derivative of lauric acid, the same fatty acid component as in this compound), has demonstrated significant antibacterial and antiviral properties nih.govmdpi.comnih.govresearchgate.net. This broad antimicrobial activity of lauric acid derivatives hints at the potential for this compound to exhibit similar fungicidal effects.
The mechanism of action for the antifungal activity of such amphiphilic molecules is often attributed to their ability to interact with and disrupt the fungal cell membrane, leading to increased permeability and eventual cell death. The lipophilic alkyl chain is thought to facilitate insertion into the lipid bilayer of the fungal membrane, while the hydrophilic sugar moiety remains at the surface.
The following table summarizes the fungicidal activity of a series of N-alkyl-β-D-glycosylamine derivatives against Aspergillus niger, illustrating the influence of the alkyl chain length on antifungal properties.
| Compound (N-alkyl-β-D-glycosylamine) | Alkyl Chain Length | Inhibition of Mycelial Growth (%) |
|---|---|---|
| N-Hexyl-β-D-glycosylamine | 6 | Moderate |
| N-Octyl-β-D-glycosylamine | 8 | High |
| N-Decyl-β-D-glycosylamine | 10 | High |
| N-Dodecyl-β-D-glycosylamine (Lauryl) | 12 | Very High |
| N-Tetradecyl-β-D-glycosylamine | 14 | Moderate |
| N-Hexadecyl-β-D-glycosylamine | 16 | Low |
| N-Octadecyl-β-D-glycosylamine | 18 | Low |
Note: This table is illustrative and based on general findings for N-alkyl-β-D-glycosylamine derivatives. The specific percentage of inhibition can vary depending on the experimental conditions.
Anticoagulant Activity Studies
Currently, there is a lack of specific studies in the available scientific literature investigating the anticoagulant activity of this compound. Research on the anticoagulant properties of alkyl glycosides is not extensive, and the existing data for related compounds does not provide a clear indication of the potential activity of this specific molecule. While some phenolic acid derivatives have shown anticoagulant or procoagulant activities, these are structurally distinct from this compound mdpi.com. Therefore, any discussion on the anticoagulant potential of this compound would be speculative at this time.
Neuroprotective Potential Investigations (e.g., Parkinson's disease models)
There is currently no direct scientific evidence from in vitro or in vivo studies to suggest that this compound possesses neuroprotective properties. Investigations into the neuroprotective effects of various natural compounds, including flavonoids and other polyphenols, have been conducted in the context of neurodegenerative diseases like Parkinson's disease mdpi.comsemanticscholar.orgnih.govnih.govmdpi.com. However, these studies have not included this compound or closely related alkyl xylofuranosides. Therefore, a scientifically accurate and informative discussion on the neuroprotective potential of this specific compound is not possible based on the current body of research.
Structure-Activity Relationship (SAR) Derivations based on Biological Data
The structure-activity relationship (SAR) for the biological activities of alkyl glycosides, including potential fungicidal properties of this compound, is primarily dictated by the interplay between the hydrophilic sugar head and the hydrophobic alkyl tail.
Key SAR observations for the antifungal activity of related compounds suggest the following:
Alkyl Chain Length: The length of the alkyl chain is a critical determinant of antifungal activity. For many series of antifungal lipids and glycosides, a parabolic relationship is observed, where activity increases with chain length up to an optimal point, after which it decreases nih.gov. This is often attributed to the need for the alkyl chain to effectively partition into and disrupt the fungal cell membrane. For N-alkyl-β-D-glycosylamine derivatives, the most significant antifungal activity is often seen with alkyl chains of 10 to 12 carbons. The lauryl (C12) chain of this compound falls within this optimal range, suggesting a high potential for fungicidal efficacy.
The following table illustrates the hypothetical effect of varying the alkyl chain length on the antifungal activity of 5-O-Alkyl-D-xylofuranose, based on SAR principles derived from related compounds.
| Compound (5-O-Alkyl-D-xylofuranose) | Alkyl Chain Length | Predicted Antifungal Activity |
|---|---|---|
| 5-O-Octyl-D-xylofuranose | 8 | Moderate |
| 5-O-Decyl-D-xylofuranose | 10 | High |
| This compound | 12 | Optimal |
| 5-O-Myristyl-D-xylofuranose | 14 | High |
| 5-O-Cetyl-D-xylofuranose | 16 | Moderate |
| 5-O-Stearyl-D-xylofuranose | 18 | Low |
Note: This table is predictive and based on established SAR principles for antifungal alkyl glycosides. Experimental validation for the 5-O-Alkyl-D-xylofuranose series is required.
Advanced Research Directions and Potential Applications
Development as Molecular Probes for Glycobiology Research
Glycobiology, the study of the structure, biosynthesis, and biology of saccharides (glycans), relies heavily on molecular probes to visualize and understand the complex roles of carbohydrates in cellular processes. nih.gov Molecular probes are tools used to study biomolecules, often by incorporating a reporter group like a fluorescent tag for detection. nih.gov 5-O-Lauryl-D-xylofuranose serves as a foundational structure that can be chemically modified to create such probes.
The D-xylofuranose core can be functionalized at its free hydroxyl groups to attach fluorescent dyes or other reporter molecules. The lauryl chain provides a hydrophobic anchor, which can facilitate interaction with and insertion into cell membranes, mimicking the behavior of natural glycolipids. This allows researchers to track the movement and localization of these probes within cellular systems, providing insights into glycan trafficking and metabolism. While research has been conducted on fluorescently labeled xylopyranosides for studying proteoglycan biosynthesis, the principles can be extended to xylofuranose (B8766934) derivatives. researchgate.net By using metabolic glycoengineering, unnatural sugar derivatives can be incorporated into cellular glycans, allowing for the study of their chemical functions and interactions on the cell surface.
Role as Scaffolds in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related compounds in a short period. nih.govijpsr.com This collection of compounds, known as a chemical library, can then be screened for biological activity to identify new drug leads or other functional molecules. nih.gov The concept relies on using a central chemical structure, or scaffold, which can be systematically decorated with a variety of chemical building blocks. ijpsr.com
The D-xylose core of this compound is an excellent candidate for a scaffold in combinatorial library synthesis. ijpsr.com Its furanose ring is a rigid structure with multiple hydroxyl groups that serve as points for chemical modification. Researchers can attach different functional groups to these positions to create a diverse library of compounds. The presence of the 5-O-lauryl group already provides one point of variation and imparts lipid-like character to the scaffold. By varying the substituents on the remaining hydroxyls, libraries of novel glycolipids or other amphiphilic molecules can be generated to screen for various biological activities. nih.gov This approach accelerates the discovery of molecules with desired properties. taylorandfrancis.com
Integration into Novel Biomaterials and Functional Materials
The demand for sustainable and biodegradable materials has driven research into using renewable resources like sugars for polymer synthesis. rsc.orgiciq.org D-xylose, being the second most abundant sugar in nature, is a prime candidate for developing bio-derived plastics and functional materials. specialchem.com
Bioderived Polymers and Polycarbonates from D-Xylose Scaffolds
D-xylose can be chemically transformed into monomers suitable for polymerization. researchgate.netrsc.org One significant area of research is the synthesis of polycarbonates derived from D-xylose and carbon dioxide (CO2), offering a sustainable alternative to petroleum-based plastics. researchgate.netrsc.org In this process, a derivative of D-xylose is reacted with CO2 to create linear polycarbonates. rsc.orgrsc.org These polymers incorporate the rigid sugar ring into their backbone, which can impart unique thermal and mechanical properties. bath.ac.uk
Research has demonstrated the synthesis of various xylose-based polymers, including polyesters, polyethers, and polythioethers. iciq.orgbath.ac.uk The properties of these materials can be finely tuned by altering the chemical structure of the monomers or the polymerization process. specialchem.com For example, the thermal characteristics of D-xylose-derived polycarbonates, such as the glass transition temperature, have been well-documented. rsc.org
Table 1: Thermal Properties of D-Xylose Derived Polycarbonates
| Polymerization Method | Glass Transition Temperature (Tg) | Decomposition Temperature (Td, 5%) |
|---|---|---|
| Ring-Opening Copolymerisation (ROCOP) | 121 °C | > 230 °C |
Data sourced from studies on polycarbonates produced from D-xylose derivatives. rsc.orgresearchgate.net
Application in Sustainable Packaging Materials
Polymers derived from D-xylose show significant promise for use in sustainable packaging. rsc.orgmdpi.com Traditional plastics contribute to severe environmental pollution due to their persistence and reliance on fossil fuels. rsc.orgresearchgate.net Bioplastics from renewable feedstocks like xylose are biodegradable and can help mitigate plastic waste. rsc.orgmdpi.com
Hemicellulose, a major source of xylose, can be used to create films for food packaging. mdpi.com While these materials have limitations, such as being brittle or sensitive to moisture, their properties can be enhanced by combining them with other biodegradable polymers or by chemical modification. mdpi.com The versatility of xylose-based polymers allows for their properties to be adjusted, making them suitable for various packaging applications, from flexible films to more rigid containers. specialchem.com
Design of Targeted Therapeutic Leads (pre-clinical, non-human, theoretical)
The unique structures of carbohydrates are central to many biological recognition events, making them attractive targets for drug discovery. mdpi.com The D-xylofuranose structure can serve as a starting point for designing molecules that modulate these processes.
Glycomimetic Inhibitors for Specific Biological Targets
Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. mdpi.com They are often developed as inhibitors of carbohydrate-processing enzymes or lectins (carbohydrate-binding proteins), which are involved in numerous diseases. mdpi.com Nucleoside analogues containing a 3-O-dodecyl xylofuranose system have been investigated for their antiproliferative activities in cancer cells. chemrxiv.org
This compound possesses features that are valuable in designing glycomimetics. The D-xylofuranose ring can mimic the natural sugar recognized by a biological target, while the lauryl chain can provide additional interactions, for example, with hydrophobic pockets in an enzyme's active site or by anchoring the molecule to a cell membrane. These features can enhance binding affinity and specificity compared to the natural carbohydrate ligand. By modifying the xylose core, researchers can design potent and selective inhibitors for targets involved in pathological processes, opening theoretical pathways for new therapeutic strategies. chemrxiv.org
Vaccine Adjuvants or Immunogens (Conceptual)
The structural characteristics of this compound, an amphiphilic molecule featuring a hydrophilic D-xylofuranose head and a hydrophobic lauryl tail, position it as a conceptual candidate for investigation as a vaccine adjuvant. Glycolipids are a class of molecules known to modulate immune responses, and many synthetic glycolipids are being explored for their potential to enhance the efficacy of vaccines. nih.govtheaic.org The search for novel adjuvants is largely driven by the need to direct and shape the immune response to specific antigens, a crucial factor in modern vaccine design. nih.gov
The conceptual basis for its potential adjuvant activity lies in its amphiphilic nature. This property could facilitate interactions with the membranes of immune cells, such as dendritic cells and macrophages, which are critical for initiating an immune response. While direct research into the immunomodulatory properties of this compound is not extensively documented, its structure is analogous to other alkyl glycosides and glycolipids that have demonstrated immunoregulatory activities. nih.gov These molecules can act as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that are recognized by pattern recognition receptors (PRRs) on immune cells, triggering downstream signaling cascades that lead to enhanced antigen presentation and a more robust immune response.
Table 1: Conceptual Comparison of Structural Features for Adjuvant Activity
| Feature | This compound | Known Glycolipid Adjuvants (e.g., Saponins, MPLA) | Rationale for Adjuvant Potential |
| Hydrophilic Moiety | D-xylofuranose (a monosaccharide) | Complex oligosaccharide chains or phosphorylated glucosamine | Carbohydrate portions are recognized by immune receptors like lectins. |
| Hydrophobic Moiety | Lauryl group (C12 alkyl chain) | Acyl chains, steroid nucleus | The lipid tail anchors the molecule into cell membranes, facilitating interaction with immune cells. |
| Amphiphilicity | High | High | Enables self-assembly into micelles or liposomes, which can improve antigen delivery and presentation. |
Exploitation in Agrochemistry (e.g., Fungicides)
The application of alkyl glycosides in agrochemistry, particularly as fungicides, is an area of active interest. These compounds are recognized for their surfactant properties and are derived from renewable resources like fatty alcohols and sugars. wikipedia.orgmonsachemical.com The fungicidal mechanism of such compounds is often attributed to their ability to disrupt the integrity of fungal cell membranes.
This compound, with its C12 lauryl chain, fits the structural profile of a potent surfactant. The hydrophobic lauryl tail can intercalate into the lipid bilayer of the fungal cell membrane, while the hydrophilic xylofuranose head interacts with the aqueous environment. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Research on related compounds, such as lauryl betaine, has demonstrated potent antifungal activity by affecting cell membrane synthesis, particularly ergosterol (B1671047) synthesis, a key component of fungal membranes. nih.govnih.govresearchgate.netkoreascience.kr
While specific studies on this compound against plant pathogens are limited, the general efficacy of dodecyl (C12) glycosides is established. The length of the alkyl chain is a critical determinant of biological activity.
Table 2: Research Findings on Antifungal Activity of Related Lauryl-Containing Compounds
| Compound | Target Organism(s) | Observed Mechanism of Action | Minimum Inhibitory Concentration (MIC) |
| Lauryl Betaine | Malassezia restricta | Affects cell membrane synthesis, particularly ergosterol. nih.govnih.gov | 1.5–3 mg/mL nih.gov |
| Lauryl Betaine | Cryptococcus neoformans | Affects cell membrane synthesis, particularly ergosterol. nih.govnih.gov | 4.5 µg/mL nih.gov |
| Lactonic Sophorolipids (Glycolipids) | Various bacteria and fungi | Broad antimicrobial activity | 0.014 to 20.0 mg/mL nih.gov |
The biodegradability and derivation from natural sources make alkyl glycosides like this compound attractive candidates for developing "green" fungicides, aligning with the growing demand for sustainable agricultural practices. monsachemical.comdotachem.com
Future Directions in Synthetic Glycochemistry and Glycobiology
Recent advances in carbohydrate chemistry have opened new avenues for the synthesis and study of complex glycoconjugates like this compound. theaic.orgdigitellinc.comdigitellinc.com However, the synthesis of furanosides presents unique challenges compared to their more stable pyranoside counterparts. researchgate.netacs.org
Future directions in synthetic glycochemistry will likely focus on overcoming these challenges. Key areas of research include:
Stereoselective Synthesis: Developing more efficient and highly stereoselective methods for creating the 1,2-cis or 1,2-trans glycosidic linkages in furanosides is a significant challenge. researchgate.netchinesechemsoc.org New catalytic systems and the strategic use of directing groups are being explored to control the stereochemical outcome of glycosylation reactions. chinesechemsoc.org
Ring Stability: Furanose rings are thermodynamically less stable than pyranose rings. acs.org Synthetic strategies must carefully manage protecting groups and reaction conditions to prevent undesired rearrangement to the six-membered pyranose form. researchgate.net The development of novel methodologies, such as photoredox-activated cross-coupling reactions, is expanding the toolkit for creating C-acyl furanosides, which are versatile intermediates. researchgate.netnih.gov
Automated Synthesis: Progress in automated glycan assembly, moving from solid-phase synthesis to more advanced enzymatic and chemoenzymatic approaches, could dramatically accelerate the production of custom-designed furanosides for biological testing. nih.govfrontiersin.org
In glycobiology , synthetic molecules like this compound serve as powerful tools to probe biological systems. Future applications may include:
Molecular Probes: By incorporating isotopic labels or fluorescent tags, these synthetic glycolipids can be used to study their interactions with cell membranes, carbohydrate-binding proteins (lectins), and enzymes involved in glycosylation pathways. nih.govtheaic.org
Understanding Glycosylation: The availability of structurally precise synthetic glycans is crucial for understanding the roles of glycosylation in health and disease. nih.govtheaic.org These molecules can be used in glycan arrays to identify specific protein-carbohydrate interactions or to study the functional consequences of specific glycan structures on cell surfaces. theaic.org
Developing Glycomimetics: The furanoside scaffold can be used to design and synthesize mimics of natural glycoconjugates that have enhanced stability or modified biological activity, leading to new therapeutic agents or research tools. researchgate.net
The synergy between advanced synthetic methods and their application in glycobiology will continue to drive innovation, enabling a deeper understanding of the complex roles that carbohydrates play in biological systems. digitellinc.com
Q & A
Q. What are the key methodological considerations for synthesizing 5-O-Lauryl-D-xylofuranose in a reproducible manner?
Synthesis requires enzymatic acylation of D-xylose derivatives using lauric acid or methyl laurate under controlled conditions (e.g., 300 mM acyl donor, 72-hour reaction time). Critical steps include lyophilization of intermediates, solvent selection, and monitoring reaction progress via HPLC or TLC. Reproducibility hinges on strict adherence to documented protocols, including reagent purity and enzyme activity validation .
Q. How should researchers characterize the structural identity and purity of this compound?
Use NMR (¹H, ¹³C, and DEPT) to confirm esterification at the 5-O position and furanose ring conformation. Purity is assessed via HPLC with refractive index detection, ensuring >95% homogeneity. For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory. Always cross-validate with literature data for known analogs .
Q. What experimental models are appropriate for preliminary toxicity or bioactivity studies of this compound?
Begin with in vitro assays (e.g., cytotoxicity in mammalian cell lines, enzyme inhibition studies) to establish baseline bioactivity. Use standardized cell viability assays (e.g., MTT) and include positive/negative controls. For environmental applications, consider microbial viability tests or biodegradation assays .
Q. How can researchers optimize purification protocols for this compound when isolating it from complex mixtures?
Employ column chromatography (silica gel or reverse-phase) with gradient elution. Monitor fractions via TLC and combine similar polarity fractions. For scale-up, consider crystallization in non-polar solvents. Document solvent ratios, temperature, and retention factors to ensure reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in reported enzymatic specificity for synthesizing this compound versus 6-O-lauryl-D-glucopyranose?
Analyze enzyme-substrate interactions using molecular docking simulations or site-directed mutagenesis. Compare kinetic parameters (Km, Vmax) under identical conditions. Conflicting data may arise from differences in acyl donor concentration, solvent polarity, or enzyme source. Systematically replicate prior studies to identify variables affecting regioselectivity .
Q. How can mechanistic studies elucidate the role of this compound in interfacial activation or membrane interactions?
Use Langmuir-Blodgett troughs to study monolayer formation at air-water interfaces. Pair with fluorescence anisotropy or DSC to assess membrane fluidity changes. Molecular dynamics simulations can model lauryl chain insertion into lipid bilayers. Validate findings with in vitro membrane permeability assays .
Q. What statistical approaches are recommended for interpreting variability in bioactivity data across independent studies?
Apply meta-analysis techniques to aggregate data, accounting for study heterogeneity (e.g., random-effects models). Use sensitivity analysis to identify outliers or confounding variables (e.g., solvent residues, assay protocols). Report effect sizes with 95% confidence intervals to contextualize significance .
Q. How can researchers validate the stability of this compound under long-term storage or physiological conditions?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. For physiological stability, incubate in simulated gastric/intestinal fluids and monitor degradation via LC-MS. Include antioxidants or lyoprotectants in formulations if instability is observed .
Q. What interdisciplinary methodologies enable the application of this compound in drug delivery or biomaterials?
Collaborate with material scientists to develop micellar or liposomal formulations. Use small-angle X-ray scattering (SAXS) to characterize self-assembly behavior. For biomedical applications, integrate in vivo pharmacokinetic studies (e.g., bioavailability, tissue distribution) with biocompatibility testing .
Q. How should researchers address ethical and data management challenges when handling toxicological data for this compound?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. Use encrypted repositories with access controls for sensitive data. Document metadata comprehensively, including experimental conditions, instrument calibration, and raw data files. Reference institutional ethics guidelines for hazardous compound handling .
Methodological Rigor and Validation
Q. What criteria define a robust experimental design for studying this compound in environmental bioremediation?
Include negative controls (e.g., untreated substrates) and positive controls (known bioremediation agents). Use triplicate samples and randomized block designs to minimize bias. Measure degradation products via GC-MS and correlate with microbial community analysis (16S rRNA sequencing) .
Q. How can researchers ensure cross-study comparability when reporting enzymatic synthesis yields?
Standardize reporting metrics (e.g., % yield, turnover number) and provide molar balances for substrates/products. Publish full experimental details in supplementary materials, including enzyme lot numbers and calibration curves for analytical methods .
Q. What emerging analytical techniques could enhance the study of this compound’s supramolecular interactions?
Cryo-electron microscopy (cryo-EM) for nanostructure visualization, surface plasmon resonance (SPR) for real-time binding kinetics, and solid-state NMR for crystalline phase characterization. Pair with computational modeling to predict interaction hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
